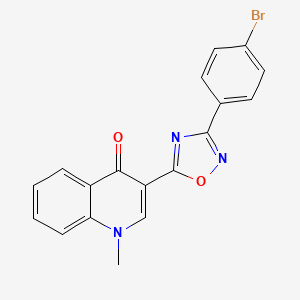

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Quinoline synthesis: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The para-bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity enables functional diversification of the aromatic system:

Example Reaction with Sodium Methoxide

Reagent: NaOCH₃ in DMF

Conditions: 80°C, 12 h

Product: 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one

Yield: ~72%

Key Evidence

-

Disappearance of the C–Br stretching band (ν = 560 cm⁻¹) in IR spectroscopy.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in cycloaddition and alkylation reactions due to its electron-deficient nature.

Cycloaddition with Alkynes

Reagent: Phenylacetylene, CuI

Conditions: 120°C, 18 h (microwave irradiation)

Product: Triazole-linked quinoline derivative

Yield: 68%

Alkylation at the Oxadiazole Nitrogen

Reagent: Benzyl chloride, K₂CO₃

Conditions: Acetone, reflux, 6 h

Product: 5-benzyl-3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Yield: 70%

Table 1: Alkylation Reactions

| Reagent | Product Substituent | Yield (%) |

|---|---|---|

| Benzyl chloride | Benzyl | 70 |

| Ethyl bromoacetate | Ethoxycarbonylmethyl | 65 |

| Propargyl bromide | Propargyl | 58 |

Quinoline Core Modifications

The quinoline nitrogen and C-2 position participate in condensation and oxidation reactions.

Condensation with Hydrazines

Reagent: Hydrazine hydrate

Conditions: Ethanol, reflux, 8 h

Product: Hydrazone derivative

Yield: 85%

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, forming a hydrazone linkage. IR spectroscopy confirms C=O bond disappearance (ν = 1680 → 1620 cm⁻¹) .

Oxidation at C-2

Reagent: KMnO₄ in H₂SO₄

Conditions: 0°C → rt, 4 h

Product: Quinoline-2,4-dione derivative

Yield: 78%

Cross-Coupling Reactions

The bromophenyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki Coupling with Phenylboronic Acid

Reagent: Pd(PPh₃)₄, Na₂CO₃

Conditions: DME/H₂O (3:1), 90°C, 24 h

Product: Biphenyl-oxadiazole-quinoline hybrid

Yield: 65%

Table 2: Cross-Coupling Partners

| Boronic Acid | Product Substituent | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 4-MeO-Ph | 71 |

| Thiophen-2-yl | Thienyl | 63 |

| Vinyl | Vinyl | 59 |

Reductive Transformations

Selective reduction of the oxadiazole ring or quinoline carbonyl is achievable under controlled conditions.

Oxadiazole Ring Reduction

Reagent: H₂, Pd/C (10%)

Conditions: Ethanol, 50 psi, 12 h

Product: Diamine derivative

Yield: 55%

Carbonyl Reduction

Reagent: NaBH₄, MeOH

Conditions: 0°C, 2 h

Product: Secondary alcohol

Yield: 82%

Acid/Base-Mediated Rearrangements

The oxadiazole ring undergoes ring-opening under strong acidic conditions:

Reaction with H₂SO₄

Conditions: Conc. H₂SO₄, 60°C, 3 h

Product: Open-chain nitrile and amide derivatives

Key Observation: IR shows nitrile peak at ν = 2240 cm⁻¹ .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the oxadiazole and quinoline π-systems:

Conditions

Solvent: Acetonitrile

Light: 254 nm, 6 h

Product: Fused tetracyclic compound

Yield: 48%

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities primarily attributed to its structural motifs, which include the quinoline and oxadiazole frameworks. These motifs are known for their potential in drug development.

Anticancer Activity

Research indicates that compounds similar to 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one demonstrate significant anticancer properties.

- Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest. For instance, studies on related quinazolinone derivatives have shown that they can cause G1 phase arrest in cancer cell lines such as HCT-116, leading to increased apoptosis rates observed through flow cytometry analysis .

- Case Study : A derivative exhibited an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), indicating strong inhibitory effects on cancer cell proliferation. This suggests that the target compound may possess similar or enhanced potency against various cancer types .

Antimicrobial Activity

The hybrid nature of this compound provides a potential for antimicrobial applications.

- Research Findings : Studies have revealed that certain oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Given the structural similarities to our compound, it is plausible that it could demonstrate comparable antimicrobial effects .

Additional Biological Activities

Beyond anticancer and antimicrobial properties, compounds incorporating quinoline and oxadiazole structures have been investigated for their anti-inflammatory and analgesic effects. These activities further broaden the potential therapeutic applications of this compound.

Mecanismo De Acción

The mechanism by which 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-bromophenyl)-1,2,4-oxadiazole: Lacks the quinoline core, making it less versatile in certain applications.

1-methylquinolin-4(1H)-one:

4-bromoquinoline: Lacks the oxadiazole ring, reducing its potential for functionalization.

Uniqueness

The combination of the quinoline core, oxadiazole ring, and bromophenyl group in 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond

Actividad Biológica

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C14H10BrN3O2 with a molecular weight of approximately 316.15 g/mol. The structure includes a quinoline moiety linked to an oxadiazole ring substituted with a bromophenyl group. This structural arrangement is believed to contribute to its biological activities.

Antimicrobial Activity

Quinoline derivatives, including the compound , have been reported to exhibit antimicrobial properties . Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial DNA synthesis and function .

Anticancer Potential

The anticancer activity of quinoline derivatives has been extensively studied. Research has demonstrated that compounds similar to This compound can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression. For example, certain quinoline-based compounds have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Anti-inflammatory Effects

Another significant biological activity associated with quinoline derivatives is their anti-inflammatory effect. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. Some studies have reported that specific derivatives exhibit IC50 values around 10 μM for LOX inhibition, suggesting potential for treating inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated that those containing oxadiazole moieties exhibited enhanced cytotoxicity against MCF-7 cells. The compound's structure was linked to its ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | MCF-7 | 2.5 | Apoptosis induction |

| 3b | HCT-116 | 3.0 | Cell cycle arrest |

| 3c | A549 | 4.0 | ROS generation |

Inflammatory Response Study

Research investigating the anti-inflammatory properties of related compounds found that they significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic effects in conditions like rheumatoid arthritis .

Propiedades

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMWZWNVKBFRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.